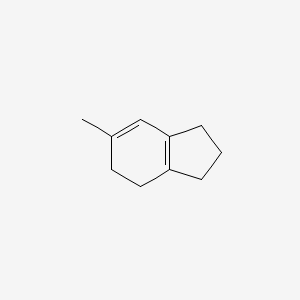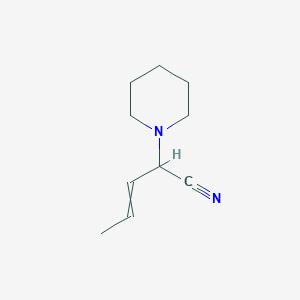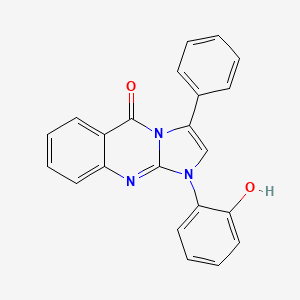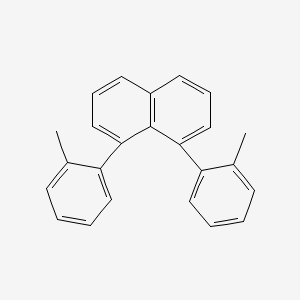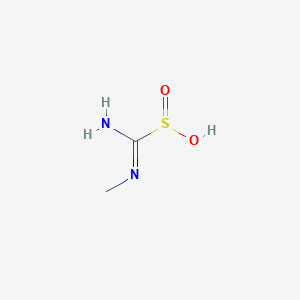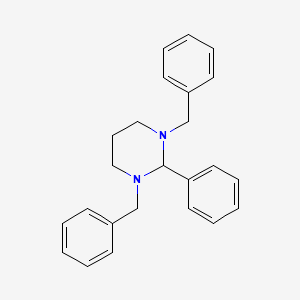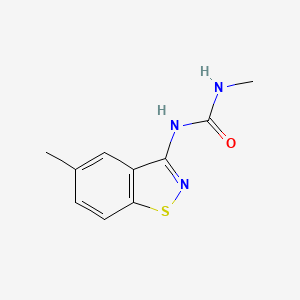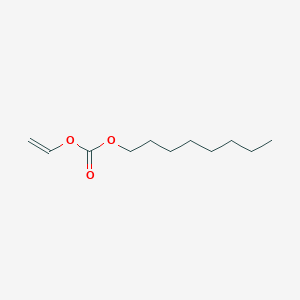
Ethenyl octyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl octyl carbonate is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they often have pleasant aromas. This compound is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Ethenyl octyl carbonate can be synthesized through esterification, which involves the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The general reaction for esterification is:
RCOOH+R’OH→RCOOR’+H2O
In the case of this compound, the carboxylic acid and alcohol used are specific to its structure. Industrial production methods often involve heating the reactants with concentrated sulfuric acid as the catalyst to speed up the reaction .
Analyse Chemischer Reaktionen
Ethenyl octyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Ethenyl octyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It can be used in the formulation of biological assays and as a component in biochemical studies.
Medicine: this compound is explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: It is used in the production of polymers and as a plasticizer in the manufacturing of plastics
Wirkmechanismus
The mechanism of action of ethenyl octyl carbonate involves its interaction with various molecular targets. In esterification reactions, the carbonyl carbon of the ester group is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of tetrahedral intermediates, which then collapse to form the final products .
Vergleich Mit ähnlichen Verbindungen
Ethenyl octyl carbonate can be compared with other esters such as ethyl acetate and methyl butanoate. While all these compounds share the ester functional group, this compound is unique due to its specific alkyl chain length and structure, which impart distinct physical and chemical properties. Similar compounds include:
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl butanoate: Known for its fruity aroma and used in flavorings and fragrances
Eigenschaften
CAS-Nummer |
104483-29-6 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
ethenyl octyl carbonate |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-7-8-9-10-14-11(12)13-4-2/h4H,2-3,5-10H2,1H3 |
InChI-Schlüssel |
CLIFQXSGOSIFPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


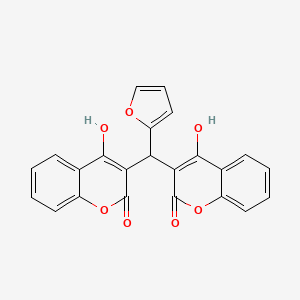
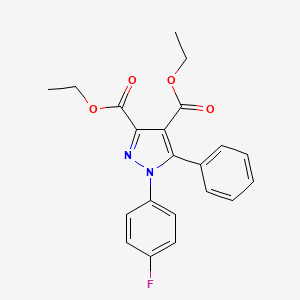
![2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate](/img/structure/B14333565.png)
